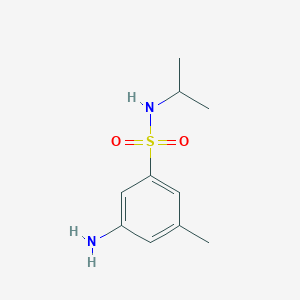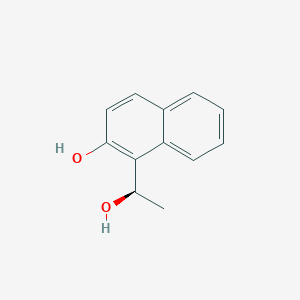
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes a chloro, methoxy, and trifluoroethanone group
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this reaction with continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 2-chloro-4-methoxybenzaldehyde and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for developing new drugs is ongoing.
Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoroethanone group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone: This compound has a similar structure but with a methyl group instead of the trifluoroethanone group, leading to different reactivity and applications.
2-Methoxyphenyl isocyanate: While structurally different, this compound also features a methoxy group and is used in various chemical reactions.
1-methoxy-2-chloro-4-nitrobenzene: This compound shares the methoxy and chloro groups but has a nitro group instead of the trifluoroethanone, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C9H6ClF3O2 |
|---|---|
Molekulargewicht |
238.59 g/mol |
IUPAC-Name |
1-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
WENXTGDAUZQSOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)

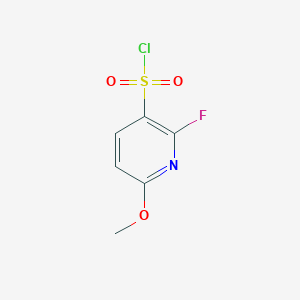
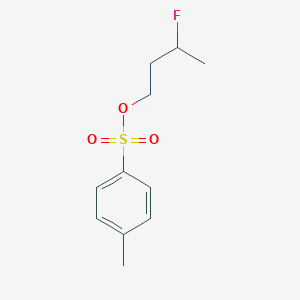
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)

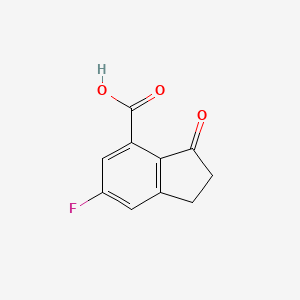
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)
![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
